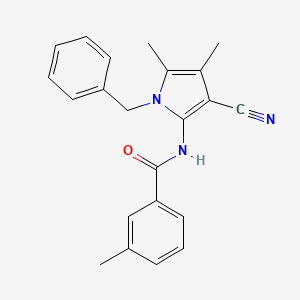![molecular formula C19H22N2O3S B2618772 N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide CAS No. 1240923-58-3](/img/structure/B2618772.png)
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide, also known as compound X, is a novel chemical compound that has recently gained attention in the field of scientific research. It is a pyridine derivative that has been synthesized using a unique method, and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The exact mechanism of action of N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage. Additionally, N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X has been shown to modulate certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro, and can prevent neuronal damage in animal models of neurodegenerative diseases. Additionally, N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X has shown promising results in various scientific research applications, which makes it a valuable tool for further studies. However, one limitation of using N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are many future directions for further research on N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X. One area of interest is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X for these diseases. Additionally, studies are needed to further elucidate the mechanism of action of N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X, and to identify any potential side effects or toxicity. Overall, N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X is a promising chemical N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide that has the potential to advance scientific research in various fields.
Méthodes De Synthèse
Compound X has been synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chloro-3-nitropyridine with potassium thioacetate to form 2-thioacetamido-3-nitropyridine. This intermediate is then reacted with 2-(oxan-2-yl)methanol in the presence of sodium hydride to form the final product, N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide. The synthesis method is complex, but has been optimized to yield high purity and high yield of N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X.
Applications De Recherche Scientifique
Compound X has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects and can prevent neuronal damage in animal models of neurodegenerative diseases. Additionally, N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide X has been shown to have anti-inflammatory effects and can reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-(oxan-2-ylmethoxymethyl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(17-8-4-9-20-19(17)25)21-15-6-3-5-14(11-15)12-23-13-16-7-1-2-10-24-16/h3-6,8-9,11,16H,1-2,7,10,12-13H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWXABVEZBOKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC2=CC(=CC=C2)NC(=O)C3=CC=CNC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2618689.png)
![N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2618693.png)


![N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2618696.png)

![N-(2,3-dichlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2618700.png)
![4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B2618701.png)




![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618710.png)
